OC(C=C1OC(C)(C=CC1=C2O3)C)=C2C=CC3=O
.
5-Hydroxyseselin is primarily derived from plant sources, particularly from the genus Amyris, which is known for its diverse array of coumarins. Coumarins are a class of organic compounds characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring. This specific compound falls under the broader category of phytochemicals, which are bioactive compounds found in plants that can influence human health.
The synthesis of 5-Hydroxyseselin can be achieved through several methods, with notable approaches including:
The molecular formula of 5-Hydroxyseselin is , with a molecular weight of approximately 525.2 g/mol.
5-Hydroxyseselin participates in various chemical reactions typical of coumarins, including:
The mechanism of action for 5-Hydroxyseselin is not fully elucidated but is believed to involve:
5-Hydroxyseselin exhibits several notable physical and chemical properties:
5-Hydroxyseselin has several promising applications in scientific research and industry:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2